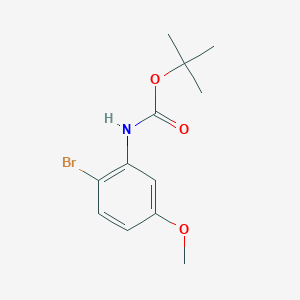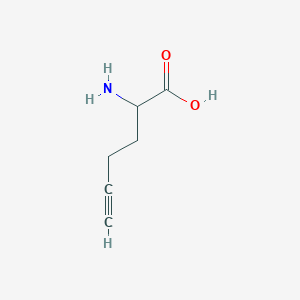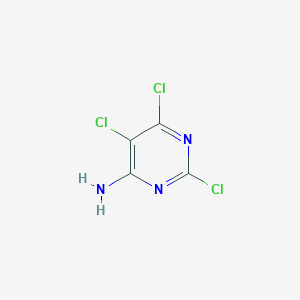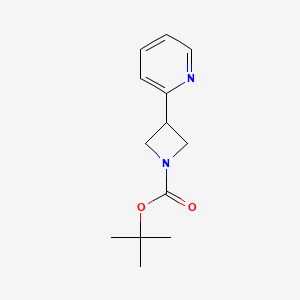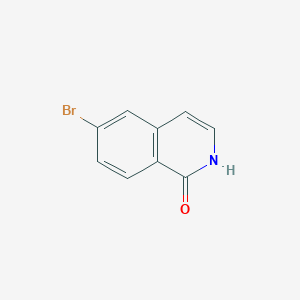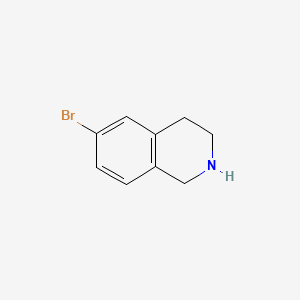
2-(4-苄基哌嗪-1-基)-5-氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, also known as BPCA, is an organic compound that has been used in various scientific research applications. It is a derivative of piperazine and is structurally similar to piperazine-based compounds. BPCA is a useful compound for researchers due to its ability to act as an agonist or antagonist of various receptors and enzymes. It has been used in a variety of biological and biochemical studies, including studies of the pharmacological and physiological effects of BPCA in animals.
科学研究应用
过氧化物酶作用研究:
- Holland 和 Saunders (1968) 研究了 4-氯苯胺的过氧化作用,导致产生包括 2-氨基-5-氯苯并醌-二-4-氯苯胺在内的各种化合物。该研究有助于了解氯化苯胺过氧化作用中涉及的反应和产物 (Holland & Saunders, 1968).
合成和生物学特性:
- Gevorgyan 等人 (2017) 合成了包括 3-(4-苄基哌嗪-1-基)-1-(4-乙氧基苯基)-2-苯基丙烷-1-酮在内的化合物,表现出抗炎、镇痛和外周 n-胆碱能活性 (Gevorgyan et al., 2017).
合成和 CNS 受体亲和力:
- Beduerftig 等人 (2001) 描述了从 (S)-丝氨酸合成 4-取代-(1-苄基哌嗪-2-基)甲醇的新方法,该方法显示出与 σ1 受体的有希望的相互作用,表明在神经科学中的潜在应用 (Beduerftig et al., 2001).
咪唑啉衍生物在糖尿病中:
- Rondu 等人 (1997) 在 II 型糖尿病的背景下探索了咪唑啉衍生物,包括 1-苄基-2-(4',5'-二氢-1'H-咪唑-2'-基)-4-苄基哌嗪,研究了它们作为抗糖尿病剂的潜力 (Rondu et al., 1997).
苯并咪唑衍生物作为葡萄糖苷酶抑制剂:
- Özil 等人 (2018) 合成了含有 4-甲基哌嗪-1-基部分的苯并咪唑衍生物,展示了显着的葡萄糖苷酶抑制潜力和抗氧化活性,这可能对代谢紊乱和氧化应激产生影响 (Özil et al., 2018).
苄基哌嗪衍生物的抗菌活性:
- Merugu 等人 (2010) 研究了苄基哌嗪衍生物的合成并评估了它们的抗菌活性,为开发新的抗菌剂做出了贡献 (Merugu et al., 2010).
作用机制
Target of Action
Similar compounds have been reported to target enzymes likecarbonic anhydrase (CA) and DNA gyrase , which play crucial roles in physiological processes such as pH regulation, respiration, and DNA replication, respectively.
Mode of Action
For instance, compounds with a similar structure have been shown to inhibit the activity of carbonic anhydrase and DNA gyrase , potentially disrupting physiological processes regulated by these enzymes.
未来方向
生化分析
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis processes, respectively . The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity. Additionally, 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline can form complexes with proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline on cellular processes are diverse and depend on the cell type. In certain cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . These interactions can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis. For instance, 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . In in vitro studies, prolonged exposure to 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline vary with dosage. At low doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and reduction of oxidative stress . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen.
Metabolic Pathways
2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding to plasma proteins can affect the distribution and bioavailability of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline in different tissues.
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline within these organelles can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBUBUZGUAMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


